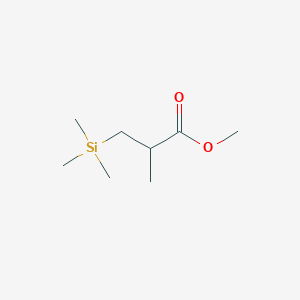

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester

Description

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester (CAS 18388-42-6) is a silylated ester derivative of propionic acid with the molecular formula C₈H₁₈O₂Si and a molar mass of 174.31 g/mol . The compound features a methyl group at the 2-position, a trimethylsilyl (TMS) group at the 3-position, and a methyl ester moiety. Key physical properties include a boiling point of 95–96°C, a flash point >65°C, and a refractive index of 1.4202 . Its specific gravity (0.869) and stability under neutral aqueous conditions make it suitable for synthetic organic chemistry and analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS) workflows .

Properties

IUPAC Name |

methyl 2-methyl-3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-7(8(9)10-2)6-11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLWWYVEAMBGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339006 | |

| Record name | Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18388-42-6 | |

| Record name | Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where triethylamine acts as a base to scavenge HCl generated during silylation. Key parameters include:

-

Molar Ratios : Equimolar amounts of methyl propiolate, chlorotrimethylsilane, and triethylamine (4.56 moles each).

-

Temperature : Maintained at 60°C during triethylamine addition to prevent side reactions.

-

Solvent : Dry benzene ensures anhydrous conditions, critical for avoiding hydrolysis of chlorotrimethylsilane.

The reaction completes within 30 minutes, after which the mixture is quenched with water. The organic layer is extracted with benzene, and the product is isolated via flash evaporation followed by vacuum distillation (boiling point: 60°C at 10 mmHg).

Table 1: Optimization of Silylation Reaction

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes reaction rate without decomposition |

| Triethylamine Addition Rate | 1 drop/sec | Prevents exothermic runaway |

| Benzene Drying | Sodium-dried | Eliminates water-induced side reactions |

Reduction and Esterification of Silylated Propiolate

The intermediate 3-(trimethylsilyl) methyl propiolate undergoes catalytic hydrogenation to form 3-(trimethylsilyl) methyl propionate, which is then converted to the methyl ester.

Step A: Catalytic Hydrogenation

Step B: Esterification

The propionate intermediate is esterified with methanol under acidic conditions:

-

Reagents : Methanol, concentrated sulfuric acid (catalyst).

-

Procedure : Reflux for 2 hours, followed by neutralization with sodium bicarbonate and extraction with diethyl ether.

Alternative Synthetic Pathways

Esterification of Pre-Silylated Propionic Acid

An alternative approach involves synthesizing 2-methyl-3-(trimethylsilyl)propionic acid first, followed by esterification:

-

Silylation of 2-Methylpropiolic Acid : React with ClSi(CH₃)₃ in dimethylformamide (DMF) at 0°C.

-

Esterification : Treat with methanol and thionyl chloride (SOCl₂) to form the methyl ester.

This method avoids hydrogenation but requires stringent temperature control to prevent desilylation.

Grignard Reaction with Trimethylsilylacetylene

-

Step 1 : React trimethylsilylacetylene (HC≡CSi(CH₃)₃) with methyl magnesium bromide to form a propargyl alcohol intermediate.

-

Step 2 : Oxidize the alcohol to the ketone, followed by Baeyer-Villiger oxidation to form the ester.

This route is less efficient (yield: 25–30%) due to multiple purification steps.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves yield (55–60%) by enhancing heat transfer and reducing reaction time.

Solvent Recycling

Benzene recovery via fractional distillation reduces costs and environmental impact.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Use of molecular sieves or inert atmosphere (N₂/Ar) during silylation.

-

By-Product Formation : Excess triethylamine (10–15%) minimizes HCl-mediated side reactions.

-

Purification Difficulties : Chromatography on silica gel (hexane/ethyl acetate, 9:1) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester serves as a crucial reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: It can be oxidized to generate carboxylic acids or ketones.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Biochemical Studies

In biological research, this compound is utilized to investigate biochemical pathways and enzyme reactions. Its ability to release reactive intermediates makes it valuable for studying metabolic processes and enzyme kinetics. The hydrolysis of the ester can yield propionic acid, which is important in various metabolic pathways.

Medicinal Chemistry

Research has explored the potential therapeutic properties of propionic acid derivatives, including this methyl ester. It may serve as a precursor for drug synthesis, particularly in developing anti-inflammatory agents and other pharmaceuticals. Studies have indicated that structural modifications of similar compounds can lead to enhanced biological activity .

Production of Specialty Chemicals

The compound is employed in the production of specialty chemicals used in various industries. Its reactivity allows it to be transformed into diverse chemical products that are essential for manufacturing processes.

Material Science

In material science, propionic acid derivatives are investigated for their potential use in creating novel materials with tailored properties. The trimethylsilyl group enhances stability and solubility, making these compounds suitable for various applications in polymer chemistry and materials engineering .

Case Studies

Case Study 1: Organic Synthesis Pathways

A study demonstrated the successful use of propionic acid derivatives in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes. This highlights the compound's utility as a building block in organic chemistry.

Case Study 2: Biological Activity Assessment

Research assessing the biological activity of propionic acid derivatives revealed promising results in anti-inflammatory assays. The findings suggest that modifications to the methyl ester can enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of propionic acid, 2-methyl-3-(trimethylsilyl)-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylsilyl group can also be cleaved, allowing the compound to act as a source of reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related silylated esters, carboxylic acid derivatives, and branched-chain esters. Below is a detailed comparison:

Table 1: Structural and Physical Comparison of Key Compounds

Key Comparative Findings

Steric and Electronic Effects: The TMS group in the target compound enhances hydrophobicity and volatility compared to non-silylated analogs like (R)-(-)-3-hydroxy-2-methylpropionic acid methyl ester . Bulkier derivatives, such as the dual-TMS compound (C₁₀H₂₄O₃Si₂), exhibit reduced volatility due to increased molecular weight and steric hindrance .

Hydrolytic Stability :

- The target compound’s trimethylsilyl group provides greater hydrolytic stability under neutral conditions compared to trimethoxysilyl derivatives (e.g., 3-(trimethoxysilyl)propyl methacrylate), which readily hydrolyze in moisture .

Analytical Utility :

- Linear TMS esters (e.g., trimethylsilyl propionate) are common in GC-MS workflows for derivatizing carboxylic acids , while the branched-chain target compound may offer unique retention time profiles in chromatography .

Synthetic Applications :

- The target compound’s stability and moderate polarity make it a candidate for synthesizing silicon-containing polymers, contrasting with reactive methacrylate-silyl hybrids used in crosslinking applications .

Biological Activity

Propionic acid derivatives, particularly 2-methyl-3-(trimethylsilyl)-, methyl ester , have garnered attention in the field of medicinal chemistry due to their potential biological activities. This compound is a modified form of propionic acid, known for its role in various biochemical pathways and its applications in pharmaceuticals.

Biological Activity Overview

The biological activity of propionic acid derivatives has been extensively studied, particularly their effects on cancer cell lines and metabolic processes. The following sections detail specific findings related to their antiproliferative effects and metabolic implications.

Anticancer Properties

Recent studies have shown that certain derivatives of propionic acid exhibit significant anticancer activity. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested against colon cancer cell lines (HCT-116). The results indicated that these compounds selectively inhibited cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds 7a and 7g demonstrated the highest inhibitory activity at 0.12 mg/mL , while compound 7d was the least effective at 0.81 mg/mL .

| Compound | IC50 (mg/mL) | Activity Level |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

The mechanism of action appears to involve the disruption of cellular signaling pathways related to apoptosis and cell cycle regulation, specifically through the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways .

Metabolic Effects

Propionic acid is also noted for its metabolic effects, particularly in relation to adipocyte function. Studies indicate that propionic acid and its derivatives can inhibit lipolysis and de novo lipogenesis in adipocytes, leading to increased insulin-stimulated glucose uptake . This suggests a potential role in managing obesity and type 2 diabetes by promoting healthier adipocyte metabolism.

Case Studies

Several case studies have highlighted the biological activity of propionic acid derivatives:

- Inhibition of Cancer Cell Proliferation : A study involving various methyl esters derived from propionic acid showed selective inhibition of HCT-116 colon cancer cells without affecting normal HEK-293 cells, indicating a targeted therapeutic potential .

- Metabolic Regulation : Research demonstrated that propionic acid enhances insulin sensitivity by modulating fatty acid synthesis pathways in primary rat adipocytes. This effect was attributed to the inhibition of key enzymes involved in lipogenesis .

Q & A

What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via acid-catalyzed esterification of 2-methyl-3-(trimethylsilyl)propionic acid with methanol. Key factors include:

- Catalyst selection : Concentrated sulfuric acid is commonly used, but greener alternatives like immobilized lipases may reduce side reactions .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of the trimethylsilyl group .

- Solvent-free conditions : Minimizes by-products (e.g., diesters) and simplifies purification .

Yield optimization requires monitoring silylation efficiency via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (trimethylsilyl proton singlet at δ 0.1–0.3 ppm) .

Which spectroscopic techniques are most effective for characterizing this compound?

- GC-MS : Derivatization-free analysis is possible due to the compound’s volatility. Key fragments include m/z 73 (Si(CH₃)₃⁺) and 88 (ester moiety) .

- ¹H/¹³C NMR : Confirm silyl group integrity (δ 0.1–0.3 ppm for protons; δ 1–3 ppm for carbons) and ester linkage (δ 3.6–3.8 ppm for methoxy protons) .

- FT-IR : Validate ester carbonyl (1740 cm⁻¹) and Si-O-C bonds (1250–1100 cm⁻¹) .

How can researchers resolve discrepancies in spectral data during identification?

Discrepancies often arise from:

- Impurities : Trace methanol or propionic acid residues shift NMR/IR peaks. Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification .

- Isomeric interference : Compare retention indices in GC-MS with NIST library entries (e.g., NIST MS #78893) .

- Solvent effects : Standardize deuterated solvent systems (e.g., CDCl₃) for NMR .

What computational methods predict the compound’s reactivity or stability?

- DFT calculations : Model hydrolysis kinetics of the silyl ester group. B3LYP/6-31G(d) basis sets predict reaction barriers for Si-O bond cleavage .

- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to assess metabolic stability .

- QSPR models : Correlate substituent effects (e.g., methyl vs. ethyl esters) on lipophilicity .

How does the trimethylsilyl group influence derivatization and analytical detection?

- Enhanced volatility : Enables direct GC-MS analysis without additional derivatization .

- Hydrolytic sensitivity : Avoid aqueous conditions (pH >7) to prevent desilylation. Use anhydrous solvents during extraction .

- Mass spectral fragmentation : The Si(CH₃)₃⁺ ion (m/z 73) serves as a diagnostic marker in MS .

What are common impurities in synthesis, and how are they mitigated?

- Unreacted acid : Detected via TLC (Rf ~0.3 in hexane/ethyl acetate 4:1). Remove by aqueous NaHCO₃ washes .

- Diesters : Formed via transesterification. Minimize by controlling methanol stoichiometry (1.2–1.5 equivalents) .

- Siloxanes : Arise from silyl group degradation. Use inert atmospheres (N₂/Ar) during synthesis .

What green chemistry strategies optimize synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.